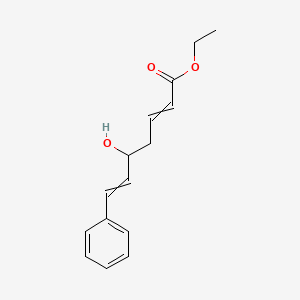

Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate

Description

Properties

CAS No. |

919296-46-1 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)10-6-9-14(16)12-11-13-7-4-3-5-8-13/h3-8,10-12,14,16H,2,9H2,1H3 |

InChI Key |

HVKCPHHFFDXHLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCC(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by dehydration and subsequent reduction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The conjugated diene system can be reduced to a saturated system using hydrogenation catalysts like palladium on carbon.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of ethyl 5-oxo-7-phenylhepta-2,6-dienoate.

Reduction: Formation of ethyl 5-hydroxy-7-phenylheptanoate.

Substitution: Formation of ethyl 5-hydroxy-7-(4-nitrophenyl)hepta-2,6-dienoate or ethyl 5-hydroxy-7-(4-bromophenyl)hepta-2,6-dienoate.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation and reduction reactions. For instance:

- Oxidation can yield ethyl 5-oxo-7-phenylhepta-2,6-dienoate.

- Reduction can produce ethyl 5-hydroxy-7-phenylheptanoate.

These transformations are critical in developing new synthetic routes for pharmaceuticals and agrochemicals .

Antimicrobial and Antioxidant Properties

Recent studies have investigated the biological activities of this compound. Its potential as an antimicrobial agent has been explored through various assays demonstrating effectiveness against a range of pathogens. Additionally, its antioxidant properties suggest its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems .

Therapeutic Effects

The compound has been examined for its therapeutic potential, particularly in anti-inflammatory and anticancer applications. Mechanistic studies indicate that its activity may involve modulation of specific molecular targets within cells, leading to beneficial physiological effects .

Industrial Applications

Development of New Materials

In the industrial sector, this compound serves as a precursor in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for formulating new materials with desired characteristics such as enhanced stability or reactivity .

Case Studies

Mechanism of Action

The mechanism by which ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate and Analogous Compounds

Key Findings from Comparative Studies

Substituent Effects on Yield: The presence of sterically demanding groups (e.g., naphthyl in 13e) reduces yields (60%) compared to simpler aryl groups (98% for 13c) due to challenges in coupling reactions . Hydroxyl groups (as in the target compound) require protective strategies, lowering synthetic efficiency (82% yield) relative to non-polar substituents .

Spectroscopic Trends :

- Olefinic carbons in α,β-unsaturated esters appear at δ 137–146 ppm in 13C-NMR, with shifts influenced by adjacent substituents (e.g., electron-withdrawing iodine in 12b alters resonance) .

- High-resolution mass spectrometry (HRMS) confirms molecular formulae, with deviations <0.0006 amu in analogs .

Biological Implications: The hydroxyl group in this compound may enhance hydrogen bonding with biological targets, contrasting with methyl or vinyl groups in analogs studied for growth inhibition in UMR106 cells .

Structure-Activity Relationship (SAR) Insights

- Phenyl vs.

- Hydroxyl vs. Alkyl Groups : The C5 hydroxyl group introduces polarity, which may improve solubility but reduce metabolic stability compared to alkylated analogs .

- Halogenation : Iodine at C7 (as in 12b ) could serve as a handle for further functionalization or modulate electronic properties for targeted reactivity .

Biological Activity

Ethyl 5-hydroxy-7-phenylhepta-2,6-dienoate, also known by its chemical identifiers such as CAS No. 917251-13-9 and CID 50901840, is a compound of significant interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H20O3

- Molecular Weight : 232.33 g/mol

- Structure : The compound features a hydroxyl group and a conjugated diene system that may contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by Irschik et al. (1983) highlighted its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays demonstrate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity is attributed to the presence of the phenolic hydroxyl group in its structure, which enhances electron donation to free radicals .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for therapeutic use in inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's ability to donate hydrogen atoms allows it to neutralize free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammation and microbial growth.

- Gene Expression Modulation : Preliminary studies indicate that it can modulate gene expression related to oxidative stress and inflammation pathways .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL .

Antioxidant Assessment

In an experiment measuring the DPPH radical scavenging activity, this compound exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Study

In vivo studies using animal models of acute inflammation showed that treatment with this compound significantly reduced paw edema and inflammatory markers such as TNF-alpha and IL-6 levels .

Data Tables

| Activity | Tested Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial | 25 | Inhibition of S. aureus and E. coli |

| Antioxidant | 30 | IC50 for DPPH radical scavenging |

| Anti-inflammatory | Varies | Significant reduction in paw edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.